molecular formula C7H2F3N B016367 2,4,6-Trifluorobenzonitrile CAS No. 96606-37-0

2,4,6-Trifluorobenzonitrile

Cat. No.: B016367
CAS No.: 96606-37-0
M. Wt: 157.09 g/mol
InChI Key: HTKFGTCCOJIUIK-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzonitrile is a fluorinated benzonitrile derivative with the molecular formula C₇H₂F₃N. It is characterized by the presence of three fluorine atoms attached to the benzene ring at positions 2, 4, and 6, along with a nitrile group at position 1. This compound is known for its unique electronic and physical properties, making it valuable in various fields of chemistry and industry .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

2,4,6-Trifluorobenzonitrile is a fluorinated benzonitrile derivative It’s known that benzonitrile derivatives are often used in organic synthesis , suggesting that its targets could be a variety of organic compounds.

Mode of Action

As a fluorinated benzonitrile derivative, it’s likely that it interacts with its targets through the electrophilic properties of the nitrile group and the electron-withdrawing effects of the fluorine atoms .

Biochemical Pathways

Given its use in organic synthesis , it can be inferred that it may participate in various chemical reactions, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s soluble in methanol , which suggests it could be absorbed and distributed in the body when dissolved in suitable solvents. The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

As a compound used in organic synthesis , it’s likely that its primary effects are seen at the molecular level, influencing the formation of various organic compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage conditions are recommended to be 2-8°C , suggesting that temperature can affect its stability. Moreover, its solubility in methanol indicates that the presence of suitable solvents is necessary for its effective use.

Comparison with Similar Compounds

    2,4,5-Trifluorobenzonitrile: Similar in structure but with the fluorine atoms at positions 2, 4, and 5.

    2,3,6-Trifluorobenzonitrile: Another isomer with fluorine atoms at positions 2, 3, and 6.

Uniqueness: 2,4,6-Trifluorobenzonitrile is unique due to the symmetrical placement of the fluorine atoms, which imparts specific electronic characteristics and reactivity patterns. This makes it particularly useful in applications requiring precise control over electronic properties and reactivity .

Properties

IUPAC Name

2,4,6-trifluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKFGTCCOJIUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353182
Record name 2,4,6-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96606-37-0
Record name 2,4,6-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most common use of 2,4,6-Trifluorobenzonitrile in chemical synthesis?

A1: this compound serves as a versatile precursor in organic synthesis. A key application is its reaction with ammonia to yield 2,4,6-trifluorobenzylamine [, , ]. This transformation highlights the reactivity of the nitrile group towards nucleophilic attack, a common strategy in building more complex molecules.

Q2: Are there any challenges in synthesizing 2-amino-4,6-difluorobenzonitrile using this compound as a starting material?

A2: While this compound can be used to synthesize 2-amino-4,6-difluorobenzonitrile, a direct approach using Sandmeyer cyanation on 2,4-difluoro-6-nitroaniline proves unsuccessful []. This failure arises from the preferential nucleophilic substitution of the fluorine atom at the 2-position by hydroxide ions, resulting in the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide. This highlights the need for alternative synthetic routes to obtain the desired 2-amino-4,6-difluorobenzonitrile.

Q3: How does the molecular structure of this compound influence its crystal packing?

A3: The crystal structure of this compound reveals the presence of three crystallographically independent molecules []. Two of these molecules possess m symmetry, while the third exhibits mm symmetry. Notably, each independent molecule forms planar or nearly planar layers with molecules of the same type. The interlayer interactions are characterized by three distinct types of contacts, two of which share similarities, while the third stands out as significantly different. The packing within the layers bears resemblance to that observed in 2,5- and 3,6-difluorobenzonitrile, characterized by weak C-H...N interactions that hold the molecules together within the layers.

Q4: Has this compound been explored in material science applications?

A4: Yes, this compound serves as a building block for electron transport materials (ETMs) in organic light-emitting diodes (OLEDs) []. A notable example is its use in synthesizing 2,4,6-tris(2-phenyl-1H-benzo[d]imidazol-1-yl)benzonitrile (iTPBI-CN). This compound demonstrates excellent performance as an ETM due to its deeper Lowest Unoccupied Molecular Orbital (LUMO) level compared to other similar compounds. This characteristic facilitates efficient electron injection, leading to enhanced device efficiency in OLEDs.

Q5: What are the advantages of using this compound in the synthesis of iTPBI-CN for OLED applications?

A5: The use of this compound in synthesizing iTPBI-CN offers several advantages for OLED applications []. Firstly, it allows for a simplified, one-step C–N coupling reaction, reducing the complexity compared to the multi-step synthesis of other ETMs like 2,2,2-(1,3,5-phenylene)-tris(1-phenyl-1H-benzimidazole) (TBPI). Secondly, the introduction of the cyano moiety in iTPBI-CN leads to a higher glass transition temperature (139 °C) compared to TPBI (124 °C), improving its thermal stability. Lastly, the deeper LUMO level of iTPBI-CN (2.79 eV) compared to TPBI (2.38 eV) results in more efficient electron injection and higher device efficiency in OLEDs.

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